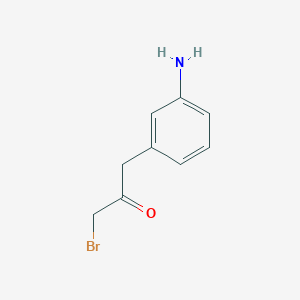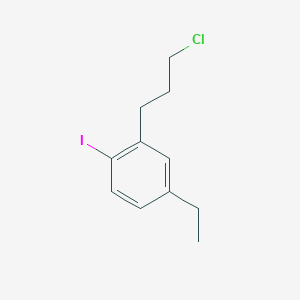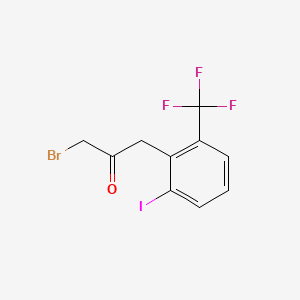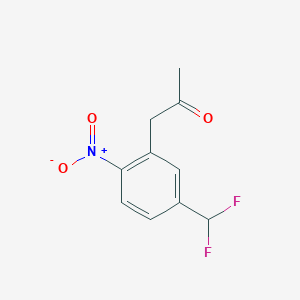
1-(5-(Difluoromethyl)-2-nitrophenyl)propan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-(Difluoromethyl)-2-nitrophenyl)propan-2-one is an organic compound characterized by the presence of a difluoromethyl group and a nitrophenyl group attached to a propan-2-one backbone
Vorbereitungsmethoden
The synthesis of 1-(5-(Difluoromethyl)-2-nitrophenyl)propan-2-one can be achieved through several synthetic routes. One common method involves the reaction of 5-(difluoromethyl)-2-nitrobenzaldehyde with acetone in the presence of a base, such as sodium hydroxide, under reflux conditions. The reaction proceeds through an aldol condensation mechanism, followed by dehydration to yield the desired product .
Industrial production methods may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and purity. For example, the use of solid acid catalysts in a continuous flow reactor can enhance the reaction efficiency and scalability .
Analyse Chemischer Reaktionen
1-(5-(Difluoromethyl)-2-nitrophenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding alcohols or amines.
Substitution: The nitro group in the compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the nitro group, forming new derivatives.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific solvents to facilitate the desired transformations .
Wissenschaftliche Forschungsanwendungen
1-(5-(Difluoromethyl)-2-nitrophenyl)propan-2-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials with unique properties.
Biology: The compound’s derivatives may exhibit biological activity, making it a potential candidate for drug discovery and development.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Wirkmechanismus
The mechanism of action of 1-(5-(Difluoromethyl)-2-nitrophenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The nitrophenyl group may interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
1-(5-(Difluoromethyl)-2-nitrophenyl)propan-2-one can be compared with similar compounds such as phenylacetone and other substituted phenylpropanones. These compounds share a similar structural framework but differ in their substituents, leading to variations in their chemical and biological properties .
Phenylacetone: Known for its use in the synthesis of amphetamines, phenylacetone has a simpler structure without the difluoromethyl and nitro groups.
Substituted Phenylpropanones: These compounds may have different substituents, such as halogens or alkyl groups, which can significantly alter their reactivity and applications.
Eigenschaften
Molekularformel |
C10H9F2NO3 |
|---|---|
Molekulargewicht |
229.18 g/mol |
IUPAC-Name |
1-[5-(difluoromethyl)-2-nitrophenyl]propan-2-one |
InChI |
InChI=1S/C10H9F2NO3/c1-6(14)4-8-5-7(10(11)12)2-3-9(8)13(15)16/h2-3,5,10H,4H2,1H3 |
InChI-Schlüssel |
URNGSVPJLFBUDZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)CC1=C(C=CC(=C1)C(F)F)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


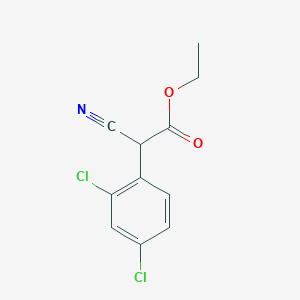
![Naphthalene, 1-[[(4-chlorophenyl)thio]methyl]-](/img/structure/B14053574.png)
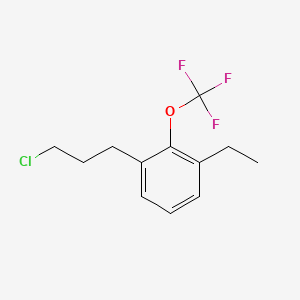


![(+)-(7S,9S)-9-Acetyl-9-amino-7-[(2-deoxy-beta-D-erythro-pentopyranosyl)oxy]-7,8,9,10-tetrahydro-6,11-dihydroxy-5,12-naphthacenedione hydrochloride](/img/structure/B14053602.png)
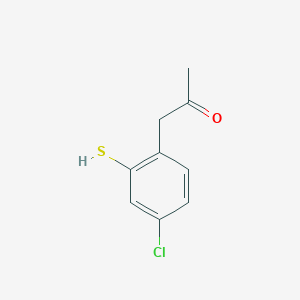
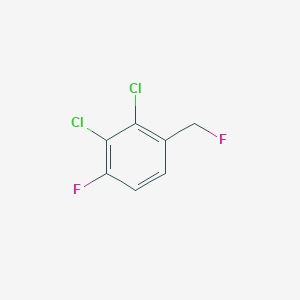

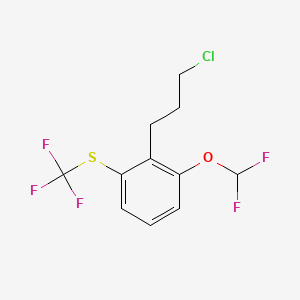
![Methyl 3-bromo-2-methylimidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B14053625.png)
